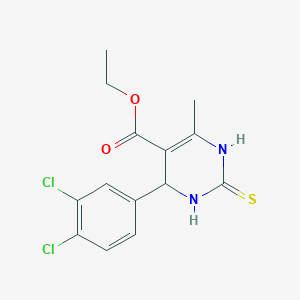

ethyl 4-(3,4-dichlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

Description

Ethyl 4-(3,4-dichlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli condensation reaction. This three-component reaction typically involves a β-keto ester (e.g., ethyl acetoacetate), an aldehyde (e.g., 3,4-dichlorobenzaldehyde), and a thiourea derivative under acidic catalysis. The compound features a 3,4-dichlorophenyl substituent at the 4-position of the pyrimidine ring, a methyl group at the 6-position, and a thione (sulfanylidene) group at the 2-position. Its ethyl ester moiety enhances lipophilicity, which may influence bioavailability and membrane permeability .

Properties

IUPAC Name |

ethyl 4-(3,4-dichlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O2S/c1-3-20-13(19)11-7(2)17-14(21)18-12(11)8-4-5-9(15)10(16)6-8/h4-6,12H,3H2,1-2H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMVMGGZCWEAGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386365 | |

| Record name | ethyl 4-(3,4-dichlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5675-97-8 | |

| Record name | ethyl 4-(3,4-dichlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of ethyl 4-(3,4-dichlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with thiourea under acidic conditions to yield the desired pyrimidine derivative. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

Ethyl 4-(3,4-dichlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxide or sulfone derivatives.

Reduction: The compound can be reduced to modify the pyrimidine ring or the dichlorophenyl group.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-(3,4-dichlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-(3,4-dichlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The dichlorophenyl group may interact with cellular receptors or enzymes, while the pyrimidine core can modulate biological activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

*Similarity scores derived from structural alignment algorithms in .

Pharmacological Activities

The bioactivity of DHPM derivatives is influenced by substituents. Thione-containing analogs often exhibit stronger enzyme inhibition due to sulfur’s nucleophilic character.

Table 2: Pharmacological Profiles of Selected Analogs

Biological Activity

Ethyl 4-(3,4-dichlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

- Molecular Formula : C14H14Cl2N2O2S

- Molecular Weight : 345.24 g/mol

- Density : 1.42 g/cm³

- Boiling Point : Not specified

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the dichlorophenyl group enhances its lipophilicity, allowing it to penetrate cellular membranes effectively. Studies suggest that it may inhibit key enzymes or receptors involved in inflammatory pathways and cellular proliferation.

1. Antimicrobial Activity

Research has indicated that this compound exhibits potent antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Ethyl 4-(3,4-dichlorophenyl)-6-methyl | Staphylococcus aureus | 15 |

| Ethyl 4-(3,4-dichlorophenyl)-6-methyl | Escherichia coli | 12 |

| Ethyl 4-(3,4-dichlorophenyl)-6-methyl | Pseudomonas aeruginosa | 10 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

2. Anti-inflammatory Properties

The compound has been observed to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which plays a crucial role in inflammatory responses. This inhibition may contribute to its potential use in treating inflammatory diseases.

3. Anticancer Activity

Preliminary studies indicate that this compound may exhibit anticancer properties. It has shown efficacy in reducing cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the World Journal of Pharmaceutical Research evaluated the antibacterial activity of several pyrimidine derivatives, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

- Neuroprotective Effects : Another research highlighted the compound's neuroprotective abilities, suggesting it could mitigate oxidative stress in neuronal cells. This property is particularly relevant for conditions like Alzheimer's disease where oxidative damage plays a critical role .

- Anticancer Mechanisms : Investigations into the anticancer effects revealed that the compound can induce apoptosis in cancer cells by activating caspase pathways while inhibiting tumor growth in vivo models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 4-(3,4-dichlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, and how can reaction yields be improved?

- Methodological Answer : The compound’s synthesis likely follows a modified Biginelli reaction, given its dihydropyrimidine (DHPM) core. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO, DCM) enhance cyclocondensation of thiourea, ethyl acetoacetate, and 3,4-dichlorobenzaldehyde precursors .

- Catalyst optimization : Lewis acids (e.g., ZnCl₂, FeCl₃) or Brønsted acids (e.g., HCl) improve regioselectivity and reduce side-product formation .

- Temperature control : Maintaining 80–100°C prevents intermediate decomposition while ensuring complete cyclization .

- Purity validation : Column chromatography (silica gel, hexane/ethyl acetate gradients) achieves >95% purity, critical for downstream applications .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The 3,4-dichlorophenyl group shows aromatic protons as doublets (δ 7.2–7.8 ppm) and a singlet for the methyl group (δ 2.1–2.3 ppm). The dihydropyrimidine ring’s NH and SH protons appear as broad singlets (δ 10–12 ppm) .

- IR spectroscopy : Key peaks include C=O (1690–1720 cm⁻¹), C=S (1250–1300 cm⁻¹), and N-H stretches (3200–3400 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS-ESI) confirms the molecular ion [M+H]⁺ at m/z 385.03 (calculated for C₁₅H₁₃Cl₂N₂O₂S) .

Advanced Research Questions

Q. How does computational modeling (e.g., DFT) predict the compound’s reactivity and regioselectivity in derivatization reactions?

- Methodological Answer :

- Reactivity prediction : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) identify electron-deficient sites (e.g., C-2 sulfanylidene) prone to nucleophilic attack. Frontier molecular orbital (FMO) analysis highlights HOMO localization on the dichlorophenyl ring, guiding electrophilic substitutions .

- Regioselectivity in alkylation : MD simulations reveal steric hindrance at C-6 methyl group, favoring functionalization at C-5 carboxylate or C-2 sulfur .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Methodological Answer :

- Standardized assays : Use broth microdilution (CLSI guidelines) with S. aureus (ATCC 25923) and E. coli (ATCC 25922) to minimize variability. Conflicting MIC values may arise from impurities (>95% purity required) or solvent artifacts (DMSO controls recommended) .

- Mechanistic studies : Fluorescence quenching assays with DNA gyrase or FabI enzyme clarify target engagement. For inactive results, evaluate membrane permeability (logP ≈ 3.2 suggests moderate bioavailability) .

Q. How does X-ray crystallography elucidate the compound’s solid-state conformation and intermolecular interactions?

- Methodological Answer :

- Crystal structure analysis : Single-crystal X-ray diffraction (294 K, Mo-Kα radiation) reveals chair conformation of the dihydropyrimidine ring and intermolecular hydrogen bonding between C=O and NH groups (d = 2.89 Å, θ = 158°). Chlorine atoms participate in halogen bonding (C-Cl···S interactions, 3.4 Å) .

- Packing motifs : Herringbone packing driven by π-π stacking (dichlorophenyl rings, centroid distance 3.7 Å) influences solubility and crystallinity .

Q. What role does the 3,4-dichlorophenyl substituent play in modulating bioactivity compared to analogs (e.g., 4-methoxyphenyl or thiophene derivatives)?

- Methodological Answer :

- SAR studies : Chlorine atoms enhance lipophilicity (clogP increases by 0.8 vs. methoxy analogs) and electron-withdrawing effects, stabilizing charge-transfer complexes with target enzymes. Thiophene analogs show reduced antimicrobial activity (MIC > 128 µg/mL vs. 32 µg/mL for dichlorophenyl) due to weaker π-stacking .

- Comparative docking : AutoDock Vina simulations with M. tuberculosis enoyl-ACP reductase (PDB: 4TZK) show dichlorophenyl derivatives form stronger van der Waals contacts (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for thiophene) .

Data Contradiction Analysis

Q. Why do some studies report high thermal stability (TGA > 200°C) while others observe decomposition at lower temperatures?

- Methodological Answer :

- Sample preparation : Hydrate vs. anhydrous forms (e.g., monohydrate in ) alter decomposition profiles. TGA under N₂ (10°C/min) distinguishes bound water loss (~100°C) from backbone degradation (>250°C) .

- Crystallinity impact : Amorphous samples degrade faster; recrystallization from ethanol/water improves thermal resilience .

Methodological Tables

Table 1 : Key Synthetic Parameters for DHPM Derivatives

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | DCM or DMSO | Enhances cyclization | |

| Catalyst | ZnCl₂ (10 mol%) | Reduces reaction time | |

| Temperature | 80°C, 12 h | Minimizes side-products | |

| Purification | Silica gel chromatography | Purity >95% |

Table 2 : Comparative Bioactivity of Structural Analogs

| Substituent | MIC (µg/mL, S. aureus) | clogP | Target Enzyme Affinity (ΔG, kcal/mol) | Reference |

|---|---|---|---|---|

| 3,4-Dichlorophenyl | 32 | 3.2 | -9.2 (MtFabI) | |

| 4-Methoxyphenyl | 64 | 2.4 | -7.5 (MtFabI) | |

| Thiophene-2-yl | >128 | 2.8 | -6.9 (MtFabI) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.